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Compound of Interest

Compound Name: Cytostatin sodium

Cat. No.: B15575374 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Cilastatin Sodium, a

critical component in combination antibiotic therapies. It details the compound's

physicochemical properties, mechanism of action, and key quantitative data. Furthermore, this

guide furnishes detailed experimental protocols for its analysis and illustrates its biochemical

pathway and analytical workflows through diagrams.

Core Chemical and Physical Properties
Cilastatin Sodium is the monosodium salt of cilastatin, a derivative of heptenoic acid.[1] It is a

white to yellowish-white, amorphous, and hygroscopic powder.[1] Its primary utility is not as an

antibiotic itself, but as an inhibitor of the human renal enzyme dehydropeptidase-I.[2][3] This

inhibition is crucial for preventing the degradation of carbapenem antibiotics, such as

imipenem, thereby enhancing their efficacy and safety.[4][5]

Quantitative Data Summary
The fundamental properties of Cilastatin Sodium are summarized below, providing a clear

reference for laboratory use and formulation development.
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Property Value Reference(s)

Molecular Weight 380.4 g/mol (or 380.43 g/mol ) [6][7]

Molecular Formula C₁₆H₂₅N₂NaO₅S [6][7]

CAS Number 81129-83-1 [1][6][7]

Physical Form

Solid; White or light yellow

amorphous, hygroscopic

powder

[1][7]

Purity Typically >98% or ≥99% [7]

Solubility

Very soluble in water (up to

100 mM) and methanol;

slightly soluble in anhydrous

ethanol; very slightly soluble in

dimethyl sulfoxide (DMSO, up

to 10 mM); practically insoluble

in acetone and methylene

chloride.

[1]

Storage Temperature
2-8°C; Desiccate at -20°C for

long-term storage.

IUPAC Name

sodium (Z)-7-[[(2R)-2-amino-2-

carboxyethyl]sulfanyl]-2-

[[[(1S)-2,2-

dimethylcyclopropane]carbonyl

]amino]hept-2-enoate

[6]

Mechanism of Action
Cilastatin's primary mechanism is the competitive and reversible inhibition of

dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[3][4][5]

DHP-I is responsible for the hydrolysis and inactivation of imipenem and other thienamycin

beta-lactam antibiotics.[3][5] By blocking DHP-I, cilastatin prevents the metabolism of

imipenem, leading to higher and more sustained plasma concentrations of the active antibiotic

and allowing it to reach therapeutic levels in the urinary tract.[8] This co-administration also
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mitigates the risk of nephrotoxicity associated with high concentrations of imipenem

metabolites.[5]
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Fig 1: Cilastatin inhibits DHP-I, preventing imipenem degradation.

Pharmacodynamic and Pharmacokinetic Data
The inhibitory potency and physiological behavior of cilastatin are critical for its clinical

application. The data below have been compiled from various biochemical and clinical studies.
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Parameter Value Notes Reference(s)

DHP-I Kᵢ 0.11 µM

Inhibitor constant,

indicating high binding

affinity for

dehydropeptidase-I.

[7]

DHP-I IC₅₀ 0.1 µM

Concentration for 50%

inhibition of

dehydropeptidase-I.

[9]

CphA IC₅₀ 178 µM

Inhibits bacterial

metallo-β-lactamase

CphA, suggesting a

secondary, though

weaker, antibacterial-

adjunct activity.

[9]

Plasma Half-life Approximately 1 hour

The short half-life

necessitates co-

administration with

each dose of

imipenem.

[3]

Plasma Protein

Binding
35-40%

Moderate binding to

plasma proteins.
[3]

Volume of Distribution 14.6 - 20.1 L

Indicates distribution

primarily within the

extracellular fluid.

[3]

Excretion
~70% excreted

unchanged in urine

High renal clearance

aligns with its site of

action.

[3]

Synthesis and Manufacturing Overview
The synthesis of Cilastatin Sodium is a multi-step process. A common route involves the

condensation of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-(+)-2,2-dimethylcyclopropane

carboxamide.[10][11] The resulting intermediate undergoes a thioetherification reaction with L-
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cysteine hydrochloride in an alkaline aqueous solution to form cilastatin acid.[10][12] Finally,

the cilastatin acid is converted to its sodium salt by reacting with a sodium hydroxide solution,

followed by purification and drying, often via spray-drying, to yield the final active

pharmaceutical ingredient (API).[11][12]

Generalized Synthesis Workflow for Cilastatin Sodium
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Fig 2: Key stages in the chemical synthesis of Cilastatin Sodium API.

Experimental Protocols for Analysis
Accurate and validated analytical methods are essential for the quality control of Cilastatin

Sodium. The following protocols outline standard procedures for purity, identity, and bioactivity

assessment.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
This method is used to separate and quantify Cilastatin Sodium from potential impurities,

including process-related substances and degradation products.

Objective: To determine the purity of a Cilastatin Sodium sample.

Instrumentation: HPLC system with UV detection.

Methodology:

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

typically employed.[13]

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1%

phosphoric acid) and an organic solvent (e.g., acetonitrile).[13][14]

Solvent A: 0.1% Phosphoric Acid in Water

Solvent B: Acetonitrile

Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be

effective for separating impurities.[13]

Flow Rate: 1.0 mL/min.[13][14]

Detection: UV detection at 210 nm or 265 nm.[13][14]

Column Temperature: 30°C.[14]
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Sample Preparation: Accurately weigh and dissolve the Cilastatin Sodium sample in the

initial mobile phase composition (or water) to a concentration of approximately 1 mg/mL.

Filter the solution through a 0.45 µm syringe filter prior to injection.[13]

Analysis: Inject the prepared sample into the HPLC system. Integrate the peak areas of all

detected components. Calculate purity as the percentage of the main cilastatin peak area

relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

1. Sample Preparation
(Weigh -> Dissolve -> Filter)

2. HPLC Injection

3. Chromatographic Separation
(C18 Column, Gradient Elution)

4. UV Detection
(at 210 nm)

5. Data Analysis
(Integrate Peaks)

Result
(Purity Percentage)
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Fig 3: Standard workflow for assessing Cilastatin Sodium purity via HPLC.
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Molecular Weight Confirmation by Mass Spectrometry
(MS)
This protocol confirms the identity of the compound by verifying its molecular weight.

Objective: To confirm the molecular weight of cilastatin.

Instrumentation: Mass Spectrometer with a suitable ion source (e.g., ESI).

Methodology:

Ionization Technique: Electrospray ionization (ESI) is well-suited for cilastatin.[13]

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.[13]

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent

mixture such as 50:50 acetonitrile:water containing 0.1% formic acid to facilitate ionization.

[13]

Infusion: The sample can be infused directly into the mass spectrometer or introduced via

an LC system (LC-MS).

Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for

the free acid form of cilastatin (C₁₆H₂₆N₂O₅S) is approximately m/z 359.16.[13] The

sodium salt will show a prominent peak for the free acid after ionization.

In Vitro OAT-Mediated Uptake Assay
This protocol can be used to investigate the interaction of cilastatin with renal drug

transporters, such as Organic Anion Transporters (OATs).

Objective: To assess the inhibitory effect of cilastatin on OAT-mediated transport of a probe

substrate.

Materials:

HEK293 cells (or similar) stably expressing human OAT1 or OAT3.[15]
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Mock-transfected cells as a negative control.[15]

Radiolabeled or fluorescent OAT substrate (e.g., p-aminohippurate).

Cilastatin Sodium.

Hanks' Balanced Salt Solution (HBSS) or a similar buffer.[15]

Methodology:

Cell Culture: Plate the OAT-expressing and mock cells in 24- or 48-well plates and grow to

confluence.

Preparation: Prepare serial dilutions of Cilastatin Sodium in HBSS.

Assay Procedure: a. Wash cell monolayers twice with pre-warmed HBSS.[15] b. Pre-

incubate the cells with HBSS containing various concentrations of cilastatin for 10-15

minutes at 37°C.[15] c. Initiate the transport reaction by adding the OAT substrate (with the

respective cilastatin concentrations) to the wells. d. Incubate for a defined period (e.g., 5-

10 minutes) at 37°C, ensuring the uptake is within the linear range.[15] e. Terminate the

uptake by aspirating the substrate solution and washing the cells rapidly three times with

ice-cold HBSS.[15]

Quantification: Lyse the cells and measure the amount of substrate taken up using a

scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

Data Analysis: Calculate the percentage of inhibition at each cilastatin concentration

relative to the control (no inhibitor) and determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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